2-ethoxy-N-(2-(thiophen-3-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-ethoxy-N-(2-thiophen-3-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-2-13-7-10(12)11-5-3-9-4-6-14-8-9/h4,6,8H,2-3,5,7H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUXZMLAJWHPRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCCC1=CSC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(2-(thiophen-3-yl)ethyl)acetamide typically involves the reaction of ethyl acetate with 2-(thiophen-3-yl)ethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(2-(thiophen-3-yl)ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiol derivatives.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted derivatives depending on the reaction conditions and reagents used .
Scientific Research Applications
2-ethoxy-N-(2-(thiophen-3-yl)ethyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(2-(thiophen-3-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Key Observations :
- Synthesis: Most analogs are synthesized via acylation (e.g., acyl chloride intermediates) or alkylation.
- Substituent Effects: Ethoxy vs. methoxy () or cyano () groups alter electronic properties and solubility. Ethoxy’s larger size may enhance steric hindrance compared to methoxy .
Physicochemical Properties
Table 2: Physical and Spectral Data
Key Observations :
- Melting Points : Thiophene-containing acetamides generally exhibit moderate melting points (e.g., 76–77°C in ), while halogenated analogs (e.g., 2,6-dichlorophenyl in ) show higher thermal stability due to increased crystallinity .
- Spectroscopy : ¹H/¹³C NMR and MS are standard for confirming acetamide structures. X-ray data () reveal twisted conformations between aromatic and heterocyclic rings, influencing packing and solubility .
Biological Activity
2-ethoxy-N-(2-(thiophen-3-yl)ethyl)acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features an ethoxy group and a thiophene ring, which are critical for its biological interactions. The compound can be represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound were found to be comparable to standard antibiotics, suggesting its potential as a therapeutic agent.
| Pathogen | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 | |
| Pseudomonas aeruginosa | 25 |
Anticancer Activity
The anticancer potential of this compound has been explored through various cell line assays. Preliminary findings suggest that the compound induces apoptosis in cancer cells via the modulation of specific signaling pathways.
In a study involving human cancer cell lines, the compound demonstrated significant cytotoxic effects with an IC50 value in the low micromolar range:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 5.0 | Apoptosis induction |
| HeLa (cervical cancer) | 4.5 | Cell cycle arrest |
The mechanism by which this compound exerts its biological effects appears to involve interaction with various molecular targets. The thiophene moiety may facilitate binding to enzymes or receptors involved in cell signaling pathways, leading to modulation of cellular responses.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, disrupting cellular functions.
- Receptor Interaction : It may bind to specific receptors, altering normal signaling processes that govern cell proliferation and survival.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the thiophene ring or ethoxy group can significantly influence its potency and selectivity.
Key Findings:
- Substitution patterns on the thiophene ring can enhance antimicrobial activity.
- The presence of electron-donating groups increases anticancer efficacy by improving solubility and bioavailability.
Case Studies
Several studies have investigated the biological activity of similar compounds, providing insights into the potential applications of this compound.
- Study on Thiophene Derivatives : A comparative analysis revealed that compounds with similar structures exhibited varying degrees of antimicrobial activity, reinforcing the importance of structural modifications .
- Anticancer Research : A recent study demonstrated that derivatives of thiophene showed promising results against multiple cancer cell lines, highlighting the therapeutic potential of these compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
